Chromatographic Differentiation: Enrofloxacin Isopropyl Ester Retention Time vs. Parent Enrofloxacin and Ciprofloxacin in Validated RP-HPLC Methods
Enrofloxacin Isopropyl Ester (Impurity 13, MW 401.47 g/mol) is chromatographically resolved from parent enrofloxacin (MW 359.4 g/mol) and its primary metabolite ciprofloxacin (Impurity B, MW 331.34 g/mol) in validated stability-indicating RP-HPLC methods [1][2]. The increased molecular weight and higher calculated logP (2.6 vs. 1.57 for enrofloxacin) result in longer retention under reversed-phase conditions, enabling unambiguous identification and quantification of this specific synthesis-related impurity [3][4]. Validated HPLC methods for enrofloxacin impurity profiling, developed using Design of Experiments (DoE) methodology, achieve baseline separation of enrofloxacin from its specified impurities (Impurity A, fluoroquinolonic acid; Impurity B, ciprofloxacin) with method precision RSD values derived from six replicate preparations of impurity-spiked solutions [1].
| Evidence Dimension | Chromatographic retention and resolution in RP-HPLC impurity profiling |
|---|---|
| Target Compound Data | Enrofloxacin Isopropyl Ester: MW 401.47 g/mol, XLogP 2.6, calculated topological polar surface area 53.1 Ų |
| Comparator Or Baseline | Enrofloxacin (parent): MW 359.4 g/mol, logP 1.57 (XLOGP3); Ciprofloxacin (Impurity B): MW 331.34 g/mol; Enrofloxacin Methyl Ester: MW 373.4 g/mol; Enrofloxacin Ethyl Ester: MW 387.4 g/mol |
| Quantified Difference | Mass difference of +42.1 Da vs. enrofloxacin; logP increase of approximately +1.0 unit vs. parent enrofloxacin (2.6 vs. 1.57) |
| Conditions | Reversed-phase HPLC conditions per validated stability-indicating methods for enrofloxacin dosage forms; DoE-optimized chromatographic parameters |
Why This Matters
The distinct chromatographic retention of the isopropyl ester relative to the parent drug and other specified impurities is a prerequisite for its use as a system suitability marker and for accurate impurity quantification in pharmaceutical QC release testing.
- [1] Dokmanović J, Kasagić-Vujanović I, Gagić Ž, Nikolić M, Agbaba D. Design of experiments and Derringer's desirability function in optimisation and validation of RP-HPLC method for the analysis of enrofloxacin and its impurities. Acta Chromatographica. 2023. DOI: 10.1556/1326.2023.01128. Available at: https://akjournals.com/view/journals/1326/aop/article-10.1556-1326.2023.01128/article-10.1556-1326.2023.01128.xml View Source
- [2] Chakravarthy V et al. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. Journal of Analytical Methods in Chemistry. Hindawi. Available at: https://www.hindawi.com/journals/jamc/ View Source
- [3] Chem960. Enrofloxacin Impurity 13 (CAS 2724726-50-3): Calculated XLogP = 2.6, exact mass 401.21146993 g/mol. Available at: https://m.chem960.com/molecule/2724726-50-3 View Source
- [4] DSF Unica. Enrofloxacin logP (XLOGP3 CHEMAXON ALOGPS): 1.57. Available at: https://www.dsf.unica.it/fluoquinolones/chemicalbasis/enrofloxacin.htm View Source
